Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with ethyl, dichloro, and methyl substituents.
Preparation Methods
The synthesis of Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrazolo[1,5-a]pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of enzymes critical for cell proliferation . The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparison with Similar Compounds
Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate: Similar in structure but lacks the dichloro substituents, which may affect its reactivity and applications.
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar but with a methyl ester group instead of an ethyl ester, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for particular applications in research and industry .
Biological Activity
Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS Number: 1219567-37-9) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, biological effects, and potential applications based on recent research findings.
This compound has the following molecular formula:
- Molecular Formula : C₁₀H₉Cl₂N₃O₂
- Molecular Weight : 274.10 g/mol
- Structural Features : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its bioactive properties.
Anticancer Properties
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. This compound has been studied for its potential to inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : Studies have reported efficacy against HeLa (cervical cancer) and A431 (epidermal carcinoma) cell lines.
- Mechanism of Action : The compound induces apoptosis and causes cell cycle arrest, which is critical in cancer treatment strategies. Research shows that it can inhibit key enzymes involved in cancer cell growth and survival pathways .
Enzymatic Inhibition
This compound has also been characterized as an inhibitor of specific enzymes:
- Target Enzymes : It shows potential as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Selectivity and Potency : Studies have demonstrated that this compound maintains selectivity while enhancing potency against CDK9, indicating its potential for targeted cancer therapies .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
Properties
Molecular Formula |
C10H9Cl2N3O2 |
---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C10H9Cl2N3O2/c1-3-17-10(16)6-4-13-15-8(12)5(2)7(11)14-9(6)15/h4H,3H2,1-2H3 |
InChI Key |
QWFFXXIIWUGQGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C(=C(N2N=C1)Cl)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.